AMP-PNP lithium hydrate

Nucleoside Diphosphate Kinase Enzyme Kinetics Binding Affinity

ATP hydrolysis in enzymatic assays leads to substrate depletion and artifacts. AMP-PNP lithium hydrate (CAS 25612-73-1) is a non-hydrolyzable ATP analog with the β-γ bridging oxygen replaced by an imido (-NH-) group, resistant to ATPases and phosphatases. • Traps ATP-bound conformations for X-ray crystallography and cryo-EM structural studies. • Enables binding affinity measurements without ATP depletion or product inhibition. • Competitive inhibitor of glutamine synthetase, DNA topoisomerase II, and kinases. Stable lithium hydrate salt, ≥93% purity (HPLC).

Molecular Formula C10H17N6O12P3
Molecular Weight 506.20 g/mol
Cat. No. B13399439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PNP lithium hydrate
Molecular FormulaC10H17N6O12P3
Molecular Weight506.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
InChIInChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)
InChIKeyPVKSNHVPLWYQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMP-PCP: Non-Hydrolyzable ATP Analog


The target compound, systematically named [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]amino]phosphonic acid, is a purine ribonucleoside triphosphate analog [1]. Commonly referred to as AMP-PCP or β,γ-methylene-ATP, it is a non-hydrolyzable analog of adenosine triphosphate (ATP) in which the β-γ bridging oxygen is replaced by a methylene (-CH₂-) group . This substitution confers resistance to enzymatic cleavage by ATPases and phosphatases, enabling its use as a stable ATP mimic in a wide array of biochemical and structural biology applications [1]. Its molecular formula is C₁₀H₁₇N₆O₁₂P₃ with a molecular weight of approximately 506.20 Da [1].

Why AMP-PCP Cannot Be Substituted


The scientific utility of AMP-PCP is predicated on its specific chemical and biophysical properties, which differ substantially from those of closely related ATP analogs and the natural ligand ATP itself . Simple substitution with a compound like AMP-PNP (adenylyl imidodiphosphate) or AMP-CPP (α,β-methylene-ATP) can lead to drastically different experimental outcomes due to divergent binding affinities, distinct conformational trapping of protein targets, and variable resistance to hydrolysis [1]. The quantitative evidence presented in Section 3 demonstrates that AMP-PCP is not merely a generic 'non-hydrolyzable ATP analog,' but a distinct chemical tool whose unique binding profile and stability characteristics must be carefully considered for accurate experimental design and procurement.

Quantitative Evidence vs. Closest Analogs


NDPK Mutant Binding: AMP-PCP vs. AMP-PNP

In a direct head-to-head binding assay using the F64W-H122G mutant of Dictyostelium NDPK, AMP-PCP exhibited a substantially weaker binding affinity compared to the structurally similar non-hydrolyzable analog AMP-PNP. This quantifies the functional consequence of the methylene bridge substitution in AMP-PCP versus the imido (-NH-) bridge in AMP-PNP [1].

Nucleoside Diphosphate Kinase Enzyme Kinetics Binding Affinity

Dantrolene Binding Enhancement in SR

AMP-PCP uniquely enhances the binding capacity (Bmax) of the muscle relaxant dantrolene to skeletal muscle sarcoplasmic reticulum, an effect not replicated by natural adenine nucleotides. In a direct comparison, only AMP-PCP produced a significant ~3-fold increase in Bmax, while ATP, ADP, and AMP failed to enhance binding above baseline [1].

Ryanodine Receptor Sarcoplasmic Reticulum Ligand Binding

MRP1-Mediated Bilirubin Transport

AMP-PCP is capable of supporting ATP-dependent transport by the ABC transporter MRP1, though with a different efficacy profile compared to ATP. In vesicular transport assays, both ATP and AMP-PCP stimulated [³H]unconjugated bilirubin (UCB) uptake, with MRP1-transfected vesicles showing significantly higher activity than controls [1].

Multidrug Resistance Protein 1 ABC Transporter Bilirubin Transport

Long-Term Storage Stability

AMP-PCP demonstrates excellent long-term stability when stored under recommended conditions, a critical factor for laboratory procurement and inventory management. The compound remains stable for at least two years when stored at -20°C in a moisture-free environment .

Chemical Stability Storage Conditions Procurement

Hsp90 N-Terminal Domain Binding Affinity

AMP-PCP binds to the N-terminal ATP-binding domain of the molecular chaperone Hsp90 with a defined affinity, promoting the formation of the active homodimer. This binding event is central to its use as a tool to study Hsp90's ATP-dependent conformational cycle [1].

Heat Shock Protein 90 Molecular Chaperone Cancer Biology

AMP-PCP: Recommended Applications


Trapping Proteins for Structural Biology

AMP-PCP's non-hydrolyzable nature makes it an ideal ligand for X-ray crystallography and cryo-EM studies of ATPases, kinases, and ABC transporters. As demonstrated by its use in solving the structure of the BRAF-MEK complex [1] and its ability to trap Hsp90 in an active dimeric state [2], AMP-PCP allows researchers to capture high-resolution snapshots of proteins in their ATP-bound, pre-hydrolytic conformation. This application is directly supported by the compound's established binding affinity (Kd = 3.8 µM for Hsp90) [2] and its resistance to enzymatic cleavage.

Dissecting ATP Hydrolysis in Enzymology

In mechanistic enzymology, AMP-PCP is essential for distinguishing binding events from catalytic turnover. Its use allows for the precise measurement of nucleotide-binding affinities without the complication of ATP depletion or product inhibition. The quantitative data showing its 25-fold weaker binding to NDPK compared to AMP-PNP [3] highlights that careful selection of the analog is critical for this application, and AMP-PCP provides a distinct, measurable binding profile.

Probing Nucleotide Sites in Drug Discovery

AMP-PCP is a valuable tool compound for validating ATP-competitive inhibitors and characterizing nucleotide-binding pockets. The unique, non-nucleotide-like enhancement of dantrolene binding by AMP-PCP (a 3-fold increase in Bmax not seen with ATP, ADP, or AMP) [4] underscores its utility in uncovering novel allosteric or conformational effects at ATP-binding sites, which can inform structure-activity relationship (SAR) studies and lead optimization.

Transport Studies Without ATP Depletion

For studies of ATP-dependent transporters like MRP1, AMP-PCP offers a way to activate transport in vesicular assays without the rapid depletion of substrate that occurs with ATP. The demonstrated ability of AMP-PCP to support MRP1-mediated bilirubin transport to a comparable magnitude as ATP [5] validates its use in functional assays designed to measure transport kinetics and substrate specificity in a stable, non-hydrolyzing environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMP-PNP lithium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.